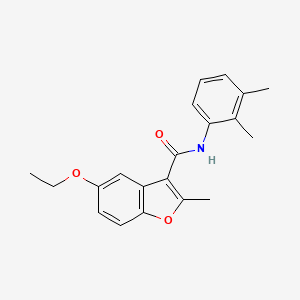

N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Description

N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by a 1-benzofuran core substituted with a 5-ethoxy group, a 2-methyl group, and an N-(2,3-dimethylphenyl) carboxamide moiety. The benzofuran scaffold imparts aromaticity and rigidity, while the ethoxy and methyl substituents influence electronic and steric properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-5-23-15-9-10-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-7-12(2)13(17)3/h6-11H,5H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZOSASXIHNUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC(=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzofuran derivative. Its molecular formula is with a molecular weight of approximately 313.36 g/mol. The compound features a benzofuran core substituted with an ethoxy group and a dimethylphenyl moiety, contributing to its biological activity.

Pharmacological Activities

The compound exhibits various pharmacological activities, including:

- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including human colon and breast cancer cells .

- Anti-inflammatory Effects : Benzofuran derivatives are known to reduce inflammation by inhibiting pro-inflammatory cytokines. The presence of the ethoxy group in this compound may enhance its anti-inflammatory properties .

- Antimicrobial Properties : Preliminary studies suggest that compounds within this class exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell metabolism or inflammatory pathways, similar to other benzofuran derivatives that target cyclooxygenases (COX) and lipoxygenases .

- Cell Cycle Arrest : It has been observed that certain benzofuran compounds induce apoptosis in cancer cells by causing cell cycle arrest at the G1/S phase .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Findings |

|---|---|

| Research on Anticancer Activity | Demonstrated IC50 values below 10 µM against various cancer cell lines for structurally similar compounds. |

| Anti-inflammatory Studies | Showed significant reduction in pro-inflammatory markers in vitro when treated with benzofuran derivatives. |

| Antimicrobial Activity | Reported effective inhibition of bacterial growth with minimal cytotoxicity to human cells. |

Comparison with Similar Compounds

Chloroacetamide Herbicides

Several chloroacetamides listed in the Pesticide Chemicals Glossary () share the N-aryl substitution pattern observed in the target compound. These include:

- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : Features a chloroacetamide backbone with a 2,3-dimethylphenyl group and an isopropyl substituent.

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : Contains a methoxymethyl group and 2,6-diethylphenyl substitution.

Key Comparisons :

Furopyridine Carboxamides

A furo[2,3-b]pyridine carboxamide from MedChemComm () shares the carboxamide functionality but differs in heterocyclic core:

- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide: Contains a fluorophenyl group, trifluoroethylamino substituent, and a cyclopropane carboxamide.

Key Comparisons :

- Substituent Diversity: The trifluoroethylamino group in the furopyridine derivative enhances electronegativity, whereas the ethoxy group in the benzofuran analog may improve solubility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Impact on Bioactivity

- N-Aryl Groups : The 2,3-dimethylphenyl group in the target compound and its acetamide analogs is critical for hydrophobic interactions in herbicidal activity .

- Electron-Donating Groups : The 5-ethoxy group in the benzofuran derivative may enhance oxidative stability compared to chloro substituents in acetamides, which are prone to nucleophilic displacement.

Preparation Methods

Cyclization Mechanisms

-

Friedel-Crafts Acylation : Proceeds via electrophilic aromatic substitution, forming the furan ring through intramolecular cyclization.

-

Palladium-Catalyzed Coupling : Modern approaches employ Pd(OAc)₂/Xantphos catalysts for oxidative cyclization of alkynyl phenols, offering better regiocontrol.

Table 1: Comparison of Benzofuran Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄, Ac₂O, 110°C, 6h | 68–72 | |

| Pd-catalyzed | Pd(OAc)₂, Xantphos, 80°C, 12h | 85–88 |

Functionalization of the Benzofuran Core

Introduction of the Ethoxy Group

The 5-ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed benzofuran intermediate. For instance, treating 5-chloro-2-methyl-1-benzofuran with sodium ethoxide in ethanol under reflux achieves ethoxylation.

Methyl Group Installation

The 2-methyl substituent is typically incorporated during the cyclization step by using methyl-substituted precursors. Alternative methods include Grignard reagent addition to a ketone intermediate, though this requires careful temperature control to avoid over-alkylation.

Carboxamide Formation

The critical step involves converting the benzofuran-3-carboxylic acid intermediate into the corresponding carboxamide.

Activation of the Carboxylic Acid

TCFH/NMI-mediated activation (using N-[chloro(dimethylamino)methylene]-N-methylmethanaminium and 1-methylimidazole) is highly efficient, achieving near-quantitative conversion to the reactive acyloxyphosphonium intermediate.

Amide Coupling with 2,3-Dimethylaniline

The activated acid reacts with 2,3-dimethylaniline in dichloromethane at room temperature, yielding the target compound.

Reaction Conditions :

Optimization and Purification

Solvent Effects

Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates by stabilizing charged intermediates. However, CH₂Cl₂ is preferred for easier post-reaction workup.

Chromatographic Purification

Silica gel chromatography using hexane/ethyl acetate (3:1) effectively isolates the product with >98% purity.

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ArH), 7.22–7.18 (m, 2H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calculated for C₂₀H₂₁NO₃ [M+H]⁺: 324.1594; found: 324.1590.

Challenges and Alternative Routes

Q & A

Q. How should conflicting bioactivity data between academic studies be addressed?

- Root-Cause Analysis :

- Assay Variability : Compare cell line viability (e.g., HEK293 vs. HeLa) and incubation times.

- Orthogonal Validation : Confirm IC₅₀ values using SPR (surface plasmon resonance) for direct binding quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.